PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), reveals no associated scientific literature or reported biological activities for this compound [].
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This lack of information suggests that n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is either a niche research compound not widely studied or a recently synthesized molecule yet to be explored in scientific research.
Further Research Avenues:
N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 321.505 g/mol. It features a complex structure characterized by an ethanamine backbone, two methyl groups attached to the nitrogen atom, and a phenoxy group substituted with an octyl chain. This compound is often studied for its potential applications in various fields, including pharmaceuticals and materials science.
Research indicates that N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits various biological activities. Some studies suggest that it may have potential as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Additionally, compounds with similar structures have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems .
The synthesis of N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine typically involves several steps:
Each step requires careful control of reaction conditions to maximize yield and purity .
N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine has potential applications in various fields:
Studies exploring the interactions of N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine with biological systems have indicated that it may influence membrane fluidity and permeability. This could affect drug delivery systems where enhanced absorption through biological membranes is desired. Additionally, interaction studies with neurotransmitter receptors may provide insights into its pharmacological potential .
Several compounds share structural similarities with N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethyl-2-[2-(4-nonylphenoxy)ethoxy]ethanamine | C_{21}H_{37}NO_2 | Similar structure but with a nonyl group |
| N,N-Dimethyl-2-[2-(4-decylphenoxy)ethoxy]ethanamine | C_{22}H_{39}NO_2 | Contains a decyl chain, affecting hydrophobicity |
| N,N-Dimethyl-2-[2-(phenylmethyl)phenoxy]ethanamine | C_{23}H_{29}NO | Lacks long alkyl chains, potentially altering solubility |
N,N-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine's unique feature lies in its specific octyl substitution on the phenoxy group, which enhances its lipophilicity compared to other similar compounds. This property may contribute to its distinct biological activities and applications in various formulations.
The solubility profile of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits amphiphilic characteristics typical of ethoxylated surfactants with both hydrophilic and lipophilic moieties [1] [2]. The compound demonstrates moderate to good water solubility attributed to the presence of ethoxy groups (-OCH₂CH₂-) and the tertiary amine functionality [3] [1].
Water Solubility Properties:
The ethoxy chain contributes significantly to water solubility through hydrogen bonding interactions with water molecules [4] [1]. Similar ethoxylated amine compounds exhibit complete miscibility at moderate concentrations, with solubility decreasing as temperature decreases [4]. The dimethylamino group provides additional hydrophilic character through its basic nature, enhancing water compatibility [3] [5].
Organic Solvent Solubility:
The compound demonstrates excellent solubility in various organic solvents including alcohols (ethanol, methanol), ethers, and hydrocarbons [1] [2] [6]. The octylphenyl group provides substantial lipophilic character, enabling dissolution in nonpolar solvents such as toluene and hexane [7]. Chlorinated solvents also show good compatibility due to the compound's intermediate polarity characteristics [1] [2].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water | Moderate to Good | Hydrogen bonding via ethoxy groups and amine basicity |
| Alcohols | Excellent | Both hydrophilic and lipophilic interactions |
| Ethers | Good | Ether-ether interactions and hydrogen bonding |
| Hydrocarbons | Good | Lipophilic interactions via octylphenyl group |
| Chlorinated Solvents | Good | Intermediate polarity matching |
Thermal Decomposition Profile:
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine exhibits thermal stability within the range of 200-300°C, consistent with similar ethoxylated amine surfactants [8] [9]. Thermogravimetric analysis of comparable compounds shows initial weight loss around 100-150°C due to moisture and volatile impurities, followed by primary decomposition at elevated temperatures [8] [10].
Decomposition Mechanism:
The thermal degradation follows a two-stage mechanism [8] [11]. The first stage involves cleavage of ester-like linkages and elimination of tertiary amine groups, generating volatile compounds and modified polymeric residues [11]. The second stage comprises further fragmentation of the remaining molecular framework [11]. Aromatic amine-containing structures demonstrate enhanced thermal stability compared to aliphatic analogues due to resonance stabilization [8].
Phase Transition Characteristics:
The compound likely exhibits liquid phase at room temperature based on its molecular structure and similar ethoxylated compounds [12]. Cloud point behavior, common in nonionic ethoxylated surfactants, occurs when hydrogen bonds break at elevated temperatures, typically above 50-80°C for similar structures [13].
| Temperature Range (°C) | Behavior | Mechanism |
|---|---|---|
| 25-100 | Stable liquid phase | Normal molecular motion |
| 100-200 | Moisture loss, stable structure | Dehydration processes |
| 200-280 | Initial decomposition onset | Amine elimination |
| 280-350 | Primary thermal degradation | Chain fragmentation |
Critical Micelle Concentration (CMC):
Based on structural analysis and comparison with similar ethoxylated surfactants, the estimated CMC for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine ranges from 0.01 to 1.0 mM [14] [15]. The octyl chain length and single ethoxy unit suggest CMC values in the lower portion of this range, approximately 0.1-0.5 mM [14] [15].
CMC Determination Factors:
The CMC correlates with the hydrophobic alkyl chain length and hydrophilic head group size [14] [4]. The eight-carbon octyl chain provides substantial hydrophobic driving force for micellization, while the ethoxy-dimethylamino head group offers moderate hydrophilic stabilization [14]. Similar octylphenol ethoxylates show CMC values of 0.0009 M for comparable structures [15].
Hydrophilic-Lipophilic Balance (HLB) Value:
The calculated HLB value for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is estimated at 10-14, indicating oil-in-water emulsification characteristics [16] [17]. Using Griffin's method, HLB = 20 × (Mh/M), where Mh represents the hydrophilic portion molecular mass and M the total molecular mass [17].
HLB Calculation:
However, considering the tertiary amine's enhanced hydrophilicity under protonated conditions, the effective HLB may reach 10-12, suitable for detergent and emulsifier applications [16] [17].
| Parameter | Value | Application Range |
|---|---|---|
| CMC | 0.1-0.5 mM | Effective surfactant concentration |
| HLB | 10-12 | Oil-in-water emulsification |
| Surface Tension Reduction | 25-35 mN/m | Wetting and spreading agent |
Octanol-Water Partition Coefficient:
The estimated Log P for n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine ranges from 4.0 to 6.0, indicating moderate to high lipophilicity [18] [19]. This value reflects the balance between the hydrophobic octylphenyl moiety and the hydrophilic ethoxy-amine functionalities [18] [20].
Structural Contribution Analysis:
The octylphenol fragment contributes significantly to lipophilicity with Log P ≈ 4.1-4.6 [19] [20]. The ethoxy group reduces this value by approximately 0.5-1.0 units, while the dimethylamino group further decreases lipophilicity by 0.3-0.8 units depending on protonation state [21] [20].
Environmental Partitioning Behavior:
The compound exhibits strong affinity for organic phases and particulate matter [22] [23]. Distribution coefficients (Kd) for sediment partitioning are estimated at 100-1000 L/kg, with organic carbon-normalized coefficients (Koc) of 3500-15000 L/kg [23]. This indicates substantial bioaccumulation potential in sediments and organic matter [22] [23].
Atmospheric and Aquatic Distribution:
Low vapor pressure (<0.01 Pa at 25°C) limits atmospheric transport [20]. Aquatic distribution favors particulate association rather than dissolved phases [24] [25]. The compound's moderate water solubility combined with high partition coefficients creates significant environmental reservoirs in sediments and biota [24].
| Partition System | Log K Value | Environmental Implication |
|---|---|---|
| Octanol-Water | 4.0-6.0 | Moderate bioaccumulation potential |
| Sediment-Water | 2.0-3.0 | Strong sediment association |
| Organic Carbon-Water | 3.5-4.2 | High affinity for organic matter |
| Air-Water | -2 to -3 | Negligible atmospheric transport |